3-[(Cyclohexyloxy)methyl]benzonitrile
Description
Historical Context and Discovery of 3-[(Cyclohexyloxy)methyl]benzonitrile
The specific historical context and the precise moment of the first synthesis or "discovery" of this compound are not well-documented in publicly accessible scientific literature. Its existence is confirmed through its listing in various commercial chemical supplier catalogs, which provide a Chemical Abstracts Service (CAS) number of 1016773-55-9. biosynth.comsigmaaldrich.combiosynth.comaablocks.com This suggests that the compound has been synthesized, likely as part of a larger chemical library for screening purposes or as a building block for more complex molecules. However, the seminal research paper or patent detailing its initial preparation and characterization is not readily identifiable. Often, compounds like this are created as part of broader synthetic methodologies or as intermediates in the synthesis of other target molecules, and as such, their individual discovery is not a landmark event.
Significance and Research Rationale for this compound Studies
The rationale for the synthesis of this compound can be inferred from its structural components. The benzonitrile (B105546) group is a common feature in medicinal chemistry and materials science. Benzonitrile derivatives are known to exhibit a range of biological activities and are precursors to various functional groups. For instance, some benzonitrile-containing compounds have been investigated for their potential as herbicides and for their cytotoxic effects. google.comresearchgate.netnih.gov
The cyclohexyl group is often incorporated into molecules to increase lipophilicity, which can influence a compound's pharmacokinetic properties. The ether linkage and the methyl group provide a flexible spacer between the bulky cyclohexyl ring and the aromatic benzonitrile core. It is plausible that this compound was designed and synthesized to explore the structure-activity relationships within a particular class of compounds, potentially as an inhibitor for a biological target or as a liquid crystal or polymer component. However, without specific studies on this molecule, its significance remains largely theoretical.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Elucidation
NMR spectroscopy is the most powerful tool for elucidating the complete chemical structure of organic molecules in solution. omicsonline.org For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a full picture of the proton and carbon environments and their correlations.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons of the benzonitrile ring, the benzylic methylene (B1212753) protons (-CH₂-O-), the methine proton of the cyclohexyl group attached to oxygen (-CH-O-), and the remaining methylene protons of the cyclohexyl ring. Aromatic protons typically appear in the downfield region (δ 7.4-7.7 ppm). rsc.org Protons on carbons adjacent to an ether oxygen are deshielded and resonate at approximately δ 3.4-4.5 ppm. pressbooks.publibretexts.orglibretexts.org Therefore, the benzylic methylene protons and the cyclohexyl methine proton are expected in this range. The other cyclohexyl protons would appear further upfield (δ 1.2-2.0 ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show characteristic signals for the nitrile carbon (C≡N) around δ 118-120 ppm and the quaternary aromatic carbon to which it is attached (C-CN) around δ 112-114 ppm. rsc.orgbmrb.iochemicalbook.com The other aromatic carbons would resonate in the typical δ 128-135 ppm range. rsc.org Carbon atoms bonded to the ether oxygen (the benzylic -CH₂- and the cyclohexyl -CH-) are shifted downfield, typically appearing in the δ 50-80 ppm region. pressbooks.puboregonstate.edu The remaining aliphatic carbons of the cyclohexyl ring would be found in the upfield region (δ 20-40 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) |
| Aromatic Protons (C₂-H, C₄-H, C₅-H, C₆-H) | 7.4 - 7.7 | 129 - 135 |
| Benzylic Methylene Protons (-CH₂-O) | ~4.6 | ~70 - 75 |
| Cyclohexyl Methine Proton (-O-CH-) | ~3.4 | ~75 - 80 |
| Cyclohexyl Methylene Protons (adjacent to CH-O) | 1.7 - 2.0 | ~30 - 35 |
| Other Cyclohexyl Methylene Protons | 1.2 - 1.6 | ~23 - 26 |
| Nitrile Carbon (C≡N) | - | ~118 |
| Quaternary Aromatic Carbon (C-CN) | - | ~112 |
| Quaternary Aromatic Carbon (C-CH₂) | - | ~138 - 140 |
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two or three bonds. sdsu.edu For this compound, it would show correlations between adjacent aromatic protons and, crucially, map out the entire spin system of the cyclohexyl ring, confirming the connectivity between the methine and various methylene protons. youtube.comresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). columbia.edu This technique is invaluable for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. sdsu.edunih.gov For example, the proton signal at ~4.6 ppm would correlate to the carbon signal at ~70-75 ppm, assigning them both to the benzylic methylene group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds (²JHC and ³JHC). columbia.edu This is critical for piecing together the molecular puzzle. sdsu.eduyoutube.com It would show correlations from the benzylic protons to the quaternary aromatic carbon (C-CH₂) and other nearby aromatic carbons, confirming the attachment point of the side chain. It would also connect the cyclohexyl protons to the benzylic carbon and vice-versa through the ether oxygen, solidifying the link between the two main fragments of the molecule. researchgate.netnih.gov
While solution-state NMR provides data on the averaged conformation of a molecule, solid-state NMR (ssNMR) offers insights into the specific conformation and packing adopted in the crystalline or amorphous solid state. researchgate.net Using techniques like Cross-Polarization Magic-Angle Spinning (CPMAS), one can obtain high-resolution ¹³C spectra of solid samples. acs.org
For this compound, ssNMR could be used to:
Identify Polymorphism: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to differences in molecular packing and conformation.
Determine Conformation: The chemical shifts in ssNMR are highly sensitive to the local geometry, such as torsion angles. This could reveal the preferred orientation of the cyclohexyl ring relative to the benzyloxy group in the solid state.
Analyze Intermolecular Interactions: Proximity between different molecules in the crystal lattice can be probed, providing information about packing motifs.
In many cases, single resonance lines observed in solution NMR split into multiple peaks in the solid-state spectrum, reflecting the presence of non-equivalent molecules in the crystal's asymmetric unit. researchgate.net
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis in this compound
Vibrational spectroscopy is essential for identifying the key functional groups within a molecule. rsc.org Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecular bonds.
Infrared (IR) spectroscopy is particularly effective for detecting polar functional groups. The IR spectrum of this compound is expected to show several characteristic absorption bands.
Nitrile Group (C≡N): A sharp, medium-intensity absorption corresponding to the C≡N stretching vibration is expected in the range of 2220-2240 cm⁻¹. nist.govresearchgate.net This is a highly diagnostic peak for the benzonitrile moiety.
Ether Group (C-O-C): Ethers exhibit strong C-O stretching absorptions in the fingerprint region, typically between 1050 and 1250 cm⁻¹. pressbooks.publibretexts.org For an alkyl aryl ether structure like this, two distinct bands are often observed: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹. pressbooks.pub
Aromatic Ring (C=C): Several peaks for C=C stretching within the benzene (B151609) ring are expected between 1450 and 1600 cm⁻¹.
Aliphatic and Aromatic C-H Bonds: C(sp²)-H stretching from the aromatic ring will appear just above 3000 cm⁻¹, while C(sp³)-H stretching from the cyclohexyl and methylene groups will be seen just below 3000 cm⁻¹. nih.gov
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile (C≡N) | Stretching | 2220 - 2240 | Medium, Sharp |
| Ether (Ar-CH₂-O-Alkyl) | Asymmetric C-O-C Stretch | ~1250 | Strong |
| Ether (Ar-CH₂-O-Alkyl) | Symmetric C-O-C Stretch | ~1050 | Strong |
| Aromatic Ring | C=C Stretching | 1450 - 1600 | Variable |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Aliphatic C-H (Cyclohexyl, CH₂) | Stretching | 2850 - 3000 | Strong |
Raman spectroscopy is often complementary to IR, as it is more sensitive to non-polar, symmetric bonds. nih.gov For this compound, Raman analysis would be particularly useful for:
Confirming the Nitrile Group: The C≡N stretch, while visible in IR, often gives a very strong and sharp signal in the Raman spectrum, making it easy to identify. researchgate.netijtsrd.com
Analyzing the Carbon Skeleton: The aromatic ring breathing modes (around 1000 cm⁻¹) and other skeletal vibrations of both the benzene and cyclohexane (B81311) rings are typically strong in Raman spectra, providing a detailed fingerprint of the molecule. researchgate.netresearchgate.net
By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained. nih.gov
Mass Spectrometry (MS) Methodologies for this compound
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers structural clues based on its fragmentation pattern. chemguide.co.uk Using an ionization technique like Electron Ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), which then fragments into smaller, characteristic charged pieces.
For this compound (Molecular Formula: C₁₄H₁₇NO, Molecular Weight: 215.29 g/mol ), the following would be expected:
Molecular Ion (M⁺˙): A peak at m/z = 215 would correspond to the intact molecular ion. Its presence confirms the molecular weight. As an odd-electron species containing one nitrogen atom, it adheres to the Nitrogen Rule (odd molecular weight). miamioh.edu
Key Fragmentation Pathways: The energetically unstable molecular ion will fragment at its weakest points. chemguide.co.uk
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common pathway for ethers. libretexts.org Loss of a C₅H₉ radical would lead to a fragment at m/z = 146.
Cleavage of the Cyclohexyloxy Group: The most prominent fragmentation would likely be the cleavage of the C-O bond, leading to the loss of a cyclohexyloxy radical (•OC₆H₁₁) or cyclohexene (C₆H₁₀) via rearrangement. This would generate a stable benzylic cation at m/z = 116 ([C₇H₆-CN]⁺). This fragment is often very abundant due to its resonance stabilization.
Loss of the Benzonitrile Moiety: Cleavage can also lead to the formation of a cyclohexyl cation or related fragments, such as a peak at m/z = 83 ([C₆H₁₁]⁺) or m/z = 82 after loss of a hydrogen.
Loss of HCN: Fragmentation of the benzonitrile ring itself can lead to the loss of a neutral HCN molecule (27 Da) from fragments containing the ring. nih.gov
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 215 | [C₁₄H₁₇NO]⁺˙ | Molecular Ion (M⁺˙) |
| 116 | [C₈H₆N]⁺ | Cleavage of C-O bond, loss of •OC₆H₁₁ radical |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |
| 82 | [C₆H₁₀]⁺˙ | Loss of 3-cyanobenzyl alcohol |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For this compound, HRMS provides an exact mass measurement, distinguishing it from other compounds with the same nominal mass. This technique is sensitive enough to detect the mass difference between isotopes, offering a high degree of certainty in the compound's identity.
No publicly available high-resolution mass spectrometry data for this compound could be located in the searched scientific literature and databases.
Fragmentation Pattern Analysis of this compound
In addition to providing an accurate mass of the molecular ion, mass spectrometry can be used to fragment the molecule and analyze the resulting pieces. This fragmentation pattern is unique to a specific molecular structure and provides valuable information for its identification. The analysis of the fragments of this compound would reveal characteristic losses of moieties such as the cyclohexyl group, the cyano group, or the benzyl (B1604629) unit, helping to piece together the compound's structure.
Specific fragmentation pattern data for this compound from mass spectrometry studies were not found in the available scientific resources.
X-ray Crystallography for Solid-State Structure Determination of this compound
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can provide detailed information on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Studies of this compound
To perform single-crystal X-ray diffraction, a well-ordered single crystal of this compound is required. The diffraction pattern produced when the crystal is exposed to X-rays can be mathematically analyzed to generate a detailed three-dimensional model of the molecule's structure in the solid state. This would definitively establish the connectivity of the atoms and the conformation of the cyclohexyloxy and benzonitrile groups.
A search of crystallographic databases and the scientific literature did not yield any single-crystal X-ray diffraction studies for this compound.
Powder X-ray Diffraction Applications in this compound Form Analysis
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. While it does not provide the same level of structural detail as single-crystal analysis, it is a powerful tool for identifying crystalline phases, determining the purity of a sample, and studying polymorphism. A PXRD pattern for this compound would serve as a unique fingerprint for its crystalline form.
No powder X-ray diffraction data for this compound could be found in the reviewed literature.
Other Analytical Techniques for this compound
Elemental Analysis and Combustion Analysis
Elemental analysis, often performed via combustion analysis, is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C₁₄H₁₇NO), this analysis would be expected to yield results corresponding to its theoretical elemental composition. This technique provides experimental validation of the compound's empirical formula.
| Element | Theoretical Percentage |
| Carbon (C) | 78.10% |
| Hydrogen (H) | 7.96% |
| Nitrogen (N) | 6.51% |
| Oxygen (O) | 7.43% |
No experimental elemental analysis data for this compound has been reported in the publicly accessible scientific literature.
Properties
IUPAC Name |
3-(cyclohexyloxymethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c15-10-12-5-4-6-13(9-12)11-16-14-7-2-1-3-8-14/h4-6,9,14H,1-3,7-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGDTFRTSCPCOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC2=CC(=CC=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Analytical Characterization Techniques for 3 Cyclohexyloxy Methyl Benzonitrile
Chromatographic Analytical Methods (GC, HPLC) for Purity Assessment
The purity of 3-[(Cyclohexyloxy)methyl]benzonitrile is a critical parameter for its application in research and synthesis. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are powerful tools for assessing the purity of this compound by separating it from potential impurities, such as starting materials, by-products, and degradation products. The choice between GC and HPLC largely depends on the volatility and thermal stability of the compound and its impurities.
Gas Chromatography (GC)
Given the likely volatility of this compound, Gas Chromatography is a suitable method for its purity assessment. A flame ionization detector (FID) is commonly employed for quantitative analysis due to its high sensitivity towards organic compounds.
A typical GC method would involve dissolving a sample of this compound in a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate, and injecting it into the gas chromatograph. The separation is achieved on a capillary column, often with a non-polar or medium-polarity stationary phase. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. The resulting chromatogram will show a major peak corresponding to this compound and smaller peaks for any impurities present. The peak area percentage is then used to determine the purity of the compound.
Table 1: Illustrative GC Parameters for Purity Assessment of this compound
| Parameter | Value |
| Column | Fused silica (B1680970) capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Note: The above parameters are illustrative and would require optimization for a specific analysis.
High-Performance Liquid Chromatography (HPLC)
For non-volatile impurities or for compounds that may degrade at the high temperatures used in GC, High-Performance Liquid Chromatography is the preferred method. Reversed-phase HPLC is the most common mode used for the analysis of moderately polar compounds like this compound.
In a typical reversed-phase HPLC method, the compound is separated on a C18 or C8 stationary phase using a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. An ultraviolet (UV) detector is typically used for detection, as the benzonitrile (B105546) moiety contains a chromophore that absorbs UV light. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Table 2: Illustrative HPLC Parameters for Purity Assessment of this compound
| Parameter | Value |
| Column | C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolved in mobile phase |
Note: The above parameters are illustrative and would require optimization and validation for a specific analysis.
The development and validation of both GC and HPLC methods are crucial to ensure accurate and reliable purity assessment. Method validation would typically involve evaluating parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to established guidelines.
Computational and Theoretical Studies of 3 Cyclohexyloxy Methyl Benzonitrile
Quantum Chemical Calculations on 3-[(Cyclohexyloxy)methyl]benzonitrile
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.
Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. For this compound, DFT calculations would focus on how the electron-withdrawing nitrile group and the bulky, electron-donating (cyclohexyloxy)methyl group influence the electronic distribution across the benzene (B151609) ring.
Studies on substituted benzonitriles indicate that the nitrile group significantly impacts the molecule's reactivity. utexas.eduderpharmachemica.com DFT calculations on benzonitrile (B105546) N-oxide, for instance, classify it as a moderate electrophile and nucleophile, a duality that influences its role in cycloaddition reactions. mdpi.comresearchgate.net The oxygen atom of the nitrile N-oxide is identified as the most nucleophilic center. mdpi.com In the case of this compound, the nitrile group would render the ortho and para positions of the benzene ring more electrophilic. The reactivity can be quantified using DFT-derived indices such as electrophilicity and nucleophilicity, as shown for analogous compounds in the table below.
Table 1: Calculated Reactivity Indices for Benzonitrile N-Oxide Analogues Note: This data is for analogous compounds to infer the reactivity of this compound.
| Compound | Electronic Chemical Potential (μ) [eV] | Chemical Hardness (η) [eV] | Global Electrophilicity (ω) [eV] | Global Nucleophilicity (N) [eV] |
|---|---|---|---|---|
| Benzonitrile N-oxide | -4.01 | 6.54 | 1.23 | 2.53 |
| p-Nitrobenzonitrile N-oxide | -5.11 | 5.92 | 2.21 | 2.01 |
| p-Aminobenzonitrile N-oxide | -3.12 | 6.24 | 0.78 | 3.56 |
Source: Adapted from DFT studies on substituted benzonitrile N-oxides. researchgate.net
The presence of the (cyclohexyloxy)methyl substituent at the meta position would modulate this electronic effect through both inductive and steric influences, which can be precisely modeled using DFT.
Ab initio calculations, which are based on first principles without empirical parameters, provide high-accuracy data on molecular orbitals and energetics. Studies on benzonitrile dimers using ab initio MP2 methods have shown that stable configurations are formed through interactions between the hydrogen atoms of one molecule and the nitrogen atom of another, stabilized by dipole-dipole attractions and donor-acceptor interactions. researchgate.net For a single molecule of this compound, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed to accurately determine the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and electronic stability. In related substituted nitriles, ab initio calculations have been used to study reaction energetics, revealing how different substituents affect the stability of intermediates and transition states. nist.gov For this compound, these methods would elucidate the influence of the cyclohexyloxy group on the orbital energies of the benzonitrile core.
Molecular Modeling and Dynamics Simulations for this compound
Molecular modeling and simulations offer insight into the dynamic behavior and conformational landscape of flexible molecules like this compound.
The conformational flexibility of this compound arises from three main sources: the rotation around the C-O bonds of the ether linkage, the rotation of the entire substituent with respect to the benzene ring, and the chair-boat interconversion of the cyclohexane (B81311) ring.
The cyclohexane ring itself predominantly adopts a chair conformation, which is free of angle and torsional strain. utexas.edupressbooks.pub Substituents on a cyclohexane ring can occupy either axial or equatorial positions. The equatorial position is generally more stable for bulky substituents to avoid 1,3-diaxial interactions, which cause steric strain. utexas.edu For the methoxycyclohexane analogue, the equatorial conformation is favored. utexas.edu Therefore, in this compound, the ether oxygen attached to the cyclohexane ring would strongly prefer an equatorial position.
Table 2: Energetic Cost of Axial Substitution on Cyclohexane Note: This data is for monosubstituted cyclohexanes and is used to infer the conformational preference of the cyclohexyloxy group.
| Substituent | A-value (Gibbs Free Energy difference, axial vs. equatorial) [kcal/mol] |
|---|---|
| -CH₃ | 1.7 |
| -OCH₃ | 0.6 |
| -O-Alkyl (larger) | ~0.7-0.9 |
Source: Compiled from standard organic chemistry conformational analysis data. utexas.eduunicamp.br
Molecular dynamics simulations rely on force fields, which are sets of parameters describing the potential energy of a system. While general force fields like GAFF or CHARMM exist, accurate simulations often require the development and validation of specific parameters for the molecule of interest, especially for uncommon fragments. illinois.eduuq.edu.aursc.org
For this compound, this process would involve deriving parameters for the atomic interactions within and between molecules. The development for the ether linkage and the cyclohexane ring would draw upon existing well-parameterized models for linear and cyclic ethers. illinois.eduresearchgate.net Quantum mechanical calculations would be used to determine partial atomic charges and to parameterize bond, angle, and dihedral terms that are not well-represented in standard force fields. researchgate.net Validation would involve comparing simulation results of physical properties (like density or heat of vaporization) against either experimental data or high-level ab initio calculations. uq.edu.au
Prediction of Spectroscopic Properties of this compound
Computational methods are widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra.
DFT and time-dependent DFT (TD-DFT) are standard methods for predicting NMR and UV-Vis spectra, respectively. ijstr.orgresearchgate.net For predicting the ¹H and ¹³C NMR spectra of this compound, the GIAO (Gauge-Including Atomic Orbital) method is commonly employed. researchgate.net The process involves first finding the lowest energy conformers, then calculating the NMR shielding constants for each, and finally averaging these values based on their Boltzmann population. researchgate.netgithub.io
Table 3: Predicted vs. Experimental Chemical Shifts for a Benzonitrile Analogue (4-Methylbenzonitrile) Note: This data illustrates the accuracy of computational NMR prediction for a related molecule.
| Atom | Predicted ¹³C Shift (ppm) (B3LYP/6-311++G(d,p)) | Experimental ¹³C Shift (ppm) |
|---|---|---|
| C1 (ipso-CN) | 110.8 | 112.1 |
| C2/C6 (ortho) | 132.5 | 132.0 |
| C3/C5 (meta) | 129.9 | 129.5 |
| C4 (ipso-CH₃) | 143.7 | 142.9 |
| CN | 119.2 | 118.9 |
| CH₃ | 21.4 | 21.5 |
Source: Adapted from studies on substituted benzonitriles. researchgate.net
Similarly, vibrational frequencies for IR and Raman spectroscopy can be calculated using DFT. derpharmachemica.com Recent studies on the benzonitrile cation have shown that DFT calculations can accurately predict vibrational modes, such as the prominent CN stretch. aip.orgnih.govdntb.gov.uaresearchgate.net For this compound, theoretical spectra would help assign peaks corresponding to the C≡N stretch, C-O-C ether stretches, and various vibrations of the aromatic and cyclohexyl rings.
Computational Prediction of NMR Chemical Shifts for this compound
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation and verification. For a molecule like this compound, Density Functional Theory (DFT) is the most common and reliable method. The process typically involves:
Geometry Optimization: The three-dimensional structure of the molecule is first optimized to find its lowest energy conformation. This is crucial as chemical shifts are highly sensitive to the molecular geometry. Common DFT functionals like B3LYP with a basis set such as 6-31G(d,p) are often employed for this step, sometimes including solvent effects through models like the Polarizable Continuum Model (PCM).
NMR Shielding Tensor Calculation: Using the optimized geometry, the NMR shielding tensors are calculated for each nucleus (e.g., ¹H and ¹³C). The Gauge-Independent Atomic Orbital (GIAO) method is predominantly used for this purpose.
Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The equation used is: δ_sample = σ_TMS - σ_sample.
For this compound, predictions would provide insights into the electronic environment of each unique proton and carbon atom. For instance, the protons on the cyclohexyl ring would exhibit distinct chemical shifts depending on their axial or equatorial positions and their proximity to the oxygen atom. Similarly, the aromatic protons would show different shifts based on their position relative to the cyano and the cyclohexyloxymethyl substituents. The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the ¹³C NMR spectrum.
Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Hypothetical Predicted ¹H Chemical Shift (ppm) | Atom | Hypothetical Predicted ¹³C Chemical Shift (ppm) |
| H (aromatic) | 7.4 - 7.6 | C (aromatic, C-CN) | 112.5 |
| H (aromatic) | 7.3 - 7.5 | C (aromatic, C-CH₂) | 139.0 |
| H (benzyl) | 4.6 | C (aromatic) | 129.0 - 132.0 |
| H (cyclohexyl, CH-O) | 3.4 | C (benzyl) | 70.0 |
| H (cyclohexyl) | 1.2 - 2.0 | C (nitrile, C≡N) | 118.8 |
| C (cyclohexyl, C-O) | 78.0 | ||
| C (cyclohexyl) | 23.0 - 32.0 |
Note: This table is for illustrative purposes only. The values are not from actual computations.
Simulation of Vibrational Spectra for this compound
The simulation of vibrational spectra, such as Infrared (IR) and Raman, is another key application of computational chemistry that aids in molecular characterization. The process is similar to NMR prediction:
Geometry Optimization and Frequency Calculation: After optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP/6-31G(d,p)), a frequency calculation is performed. This calculation solves for the second derivatives of the energy with respect to the nuclear positions.
Vibrational Modes and Frequencies: The output provides the harmonic vibrational frequencies and the corresponding atomic motions for each normal mode. These frequencies often have a systematic error, so they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. mdpi.comnih.gov
Intensity Calculation: The calculation also yields IR intensities and Raman activities, which are crucial for predicting the appearance of the spectrum.
For this compound, key vibrational modes would include the C≡N stretch of the nitrile group, which is expected to be a strong, sharp band in the IR spectrum around 2230 cm⁻¹. Other significant vibrations would be the C-H stretches of the aromatic and aliphatic parts, C-O-C stretches of the ether linkage, and various bending modes of the cyclohexyl and benzene rings. Comparing the simulated spectrum with an experimental one can confirm the molecular structure and identify specific functional groups. nii.ac.jpresearchgate.net
Hypothetical Simulated Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Hypothetical Scaled Frequency (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| C≡N Stretch | 2229 | Strong, Sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| C-O-C Asymmetric Stretch | 1250 | Strong |
| C-O-C Symmetric Stretch | 1050 | Medium |
Note: This table is for illustrative purposes only. The values are not from actual computations.
Structure-Reactivity Relationships from Computational Data for this compound
Computational data can provide deep insights into the relationship between a molecule's structure and its chemical reactivity. nih.govchemrxiv.org For this compound, several computational analyses could be performed:
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the electron density surface. It would likely show a region of negative potential (red) around the nitrogen atom of the nitrile group, indicating its susceptibility to electrophilic attack or its ability to coordinate with metal ions. The aromatic ring would exhibit a complex potential landscape influenced by the electron-withdrawing nitrile group and the electron-donating (via resonance) ether oxygen.
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The HOMO location indicates the site of nucleophilic character (where electrons are most available to be donated), while the LUMO location indicates the site of electrophilic character (where electrons are most readily accepted). For this molecule, the HOMO is likely to be distributed over the benzene ring and the ether oxygen, while the LUMO would be centered on the benzonitrile moiety, particularly the C≡N bond and the aromatic ring. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Atomic Charges and Fukui Functions: Calculation of atomic charges (e.g., using Natural Bond Orbital (NBO) analysis) quantifies the electron distribution. Fukui functions can be calculated to predict the most reactive sites for nucleophilic, electrophilic, and radical attack with more precision than a simple MEP or FMO analysis.
These computational descriptors would collectively suggest that the nitrile group is a primary site for reactions like hydrolysis or reduction, while the aromatic ring would be susceptible to electrophilic substitution, with the positions of attack (ortho, meta, para) being influenced by the directing effects of the existing substituents.
Chemical Reactivity and Derivatization of 3 Cyclohexyloxy Methyl Benzonitrile
Reactions Involving the Benzonitrile (B105546) Moiety of 3-[(Cyclohexyloxy)methyl]benzonitrile
The benzonitrile group is a versatile functional group that can undergo several important transformations, primarily centered around the cyano (-C≡N) group. These reactions include hydrolysis, reduction, and nucleophilic additions to the electrophilic carbon atom.
The nitrile group can be fully or partially hydrolyzed under acidic or basic conditions, or it can be reduced to a primary amine.
Hydrolysis: The hydrolysis of nitriles is a common method for preparing carboxylic acids. pearson.com In the case of this compound, treatment with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH) in the presence of water will convert the nitrile group into a carboxylic acid, yielding 3-[(cyclohexyloxy)methyl]benzoic acid. askfilo.comdoubtnut.cominfinitylearn.com The reaction proceeds through an amide intermediate, 3-[(cyclohexyloxy)methyl]benzamide, which can sometimes be isolated by using milder reaction conditions. pearson.comyu.edu.jo The rate and mechanism of hydrolysis can be influenced by the concentration of the acid and the nature of substituents on the benzene (B151609) ring. yu.edu.joresearchgate.net For instance, studies on substituted benzonitriles show that electron-withdrawing groups can enhance the rate of nucleophilic attack in highly concentrated acids. yu.edu.jo
Reduction: The nitrile group is readily reduced to a primary amine. This transformation is typically achieved through catalytic hydrogenation using reagents like hydrogen gas with a metal catalyst (e.g., Raney nickel, palladium, or ruthenium). brainly.inwikipedia.orgacs.org For example, the reduction of benzonitrile to benzylamine (B48309) can be accomplished using H₂ and Raney Nickel or with lithium aluminum hydride (LiAlH₄). brainly.in A photocatalytic method using palladium-loaded titanium(IV) oxide has also been demonstrated for the reduction of benzonitrile to benzylamine. rsc.orgrsc.org Applying these methods to this compound would produce {3-[(cyclohexyloxy)methyl]phenyl}methanamine.
| Transformation | Reagents & Conditions | Product | General Principle |
|---|---|---|---|
| Hydrolysis | H₂O, H⁺ or OH⁻, heat | 3-[(Cyclohexyloxy)methyl]benzoic acid | Nucleophilic attack of water/hydroxide (B78521) on the nitrile carbon, followed by tautomerization and further hydrolysis of the amide intermediate. pearson.combrainly.in |
| Reduction | H₂/Raney Ni; or LiAlH₄; or Pd/C | {3-[(Cyclohexyloxy)methyl]phenyl}methanamine | Addition of hydride equivalents across the carbon-nitrogen triple bond. brainly.inrsc.org |
The carbon atom of the nitrile group is electrophilic and susceptible to attack by various nucleophiles. wikipedia.org This reactivity is fundamental to forming new carbon-carbon or carbon-heteroatom bonds.
A prominent example is the Grignard reaction. Treatment of a nitrile with an organomagnesium halide (Grignard reagent) followed by aqueous workup leads to the formation of a ketone. wikipedia.org For instance, reacting this compound with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) and subsequent hydrolysis would yield 1-{3-[(cyclohexyloxy)methyl]phenyl}ethan-1-one. The reaction proceeds via an imine intermediate which is hydrolyzed. atamanchemicals.com
Other organometallic reagents and carbon nucleophiles can also add to nitriles. nih.govcuny.edu For example, organozinc reagents are used in the Blaise reaction, and α-(dimethylsilyl)nitriles have been shown to add to aldehydes and ketones. wikipedia.orgacs.org These methodologies could potentially be adapted for additions to this compound to create more complex molecular architectures.
| Nucleophile Type | Example Reagent | Intermediate | Final Product Class |
|---|---|---|---|
| Organometallic | R-MgX (Grignard Reagent) | Imine | Ketone (after hydrolysis) atamanchemicals.com |
| Alcohols | R-OH (Pinner Reaction) | Imidate | Ester (after hydrolysis) wikipedia.org |
| Amines | R-NH₂ | Amidine | N-Substituted Benzamidine |
Transformations at the Cyclohexyloxy Moiety of this compound
The cyclohexyloxy portion of the molecule offers two main sites for chemical reaction: the ether linkage and the cyclohexyl ring itself.
Ethers are generally stable but can be cleaved under harsh conditions, typically with strong acids. libretexts.orgopenstax.org The cleavage of the ether bond in this compound would break the molecule into a cyclohexanol (B46403) derivative and a 3-(halomethyl)benzonitrile derivative. The most common reagents for this purpose are hydrobromic acid (HBr) and hydroiodic acid (HI). openstax.orgchemistrysteps.com
The reaction mechanism depends on the nature of the groups attached to the ether oxygen. wikipedia.org The ether oxygen is first protonated by the strong acid to create a good leaving group (an alcohol). Then, a nucleophilic halide ion (Br⁻ or I⁻) attacks one of the adjacent carbon atoms. chemistrysteps.com In this specific molecule, the ether is a benzyl-type ether on one side and a secondary alkyl (cyclohexyl) ether on the other. Attack at the benzylic carbon can proceed via an Sₙ1 or Sₙ2 mechanism, while attack at the secondary cyclohexyl carbon would likely follow an Sₙ2 pathway. libretexts.orgopenstax.org Cleavage often occurs at the less sterically hindered site or via the more stable carbocation intermediate, which in this case would be the benzylic position. libretexts.org This would lead to the formation of cyclohexanol and 3-(bromomethyl)benzonitrile (B105621) or 3-(iodomethyl)benzonitrile.
Direct functionalization of an unactivated C-H bond on a saturated ring like cyclohexane (B81311) is a significant challenge in organic synthesis. However, such modifications are of great interest in fields like drug discovery for modulating a molecule's properties. nih.govnih.gov
Strategies for functionalizing saturated rings often rely on radical-based processes or transition-metal-catalyzed C-H activation. While specific studies on this compound are not available, general methods could be hypothetically applied. For example, remote functionalization reactions could potentially introduce new groups onto the cyclohexyl ring. Silver-catalyzed ring-opening of cycloalkanols has been used for C-H functionalization of other cyclic compounds, highlighting creative strategies for C-C bond formation. rsc.org The development of mechanophores, which are molecules that react to mechanical stress, has also spurred interest in the controlled cleavage and functionalization of cyclic structures like cyclobutanes, suggesting future possibilities for more complex rings. acs.org
Reactions at the Methylene (B1212753) Bridge of this compound
The methylene (-CH₂-) group connecting the phenyl ring and the ether oxygen is a benzylic position. The C-H bonds at this position are weaker than typical alkane C-H bonds and are particularly susceptible to oxidation and radical halogenation due to the resonance stabilization of the resulting benzylic radical or carbocation intermediate. chemistrysteps.com
Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic methylene group. chemistrysteps.com This reaction would typically cleave the benzylic carbon and oxidize it to a carboxylic acid, but given the ether linkage, a more likely product of controlled oxidation would be a ketone. Various catalytic systems, often involving metals like iron or manganese in the presence of an oxidant like O₂, are used for the selective oxidation of benzylic methylenes to ketones. mdpi.comrsc.org Applying such a method to this compound would result in the formation of 3-benzoylbenzonitrile, with the cleavage of the cyclohexyloxy group. Direct functionalization of the benzylic methylene group without cleavage can also be achieved under specific catalytic conditions. ecust.edu.cn
Halogenation: Benzylic C-H bonds can be halogenated under free-radical conditions. A common reagent for this purpose is N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide). chemistrysteps.com This reaction would selectively replace one of the hydrogen atoms of the methylene bridge with a bromine atom, yielding 3-[bromo(cyclohexyloxy)methyl]benzonitrile.
Oxidation and Reduction Reactions
Oxidation: The benzylic carbon in this compound is a potential site for oxidation. Strong oxidizing agents could potentially cleave the C-O bond of the ether, though this is generally a robust linkage. More controlled oxidation might target the benzylic C-H bonds, although specific studies on this substrate are lacking.
Reduction: The nitrile group is the most reactive site for reduction. It can be readily converted to a primary amine, 3-[(cyclohexyloxy)methyl]benzylamine, through various established methods. This transformation is fundamental in medicinal chemistry for the introduction of a basic nitrogen atom.
Commonly employed reducing agents for the conversion of aromatic nitriles to primary amines include:
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that effectively reduces nitriles to primary amines. openstax.org The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). openstax.orglibretexts.org
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.org The reaction conditions, including pressure and temperature, can be adjusted based on the specific catalyst and substrate.
Diisopropylaminoborane (BH₂N(iPr)₂): This reagent, often used with a catalytic amount of lithium borohydride (B1222165) (LiBH₄), provides a milder alternative for the reduction of a wide range of aliphatic and aromatic nitriles to primary amines in high yields. nih.govorganic-chemistry.org
The general scheme for the reduction of the nitrile group is presented below:
Table 1: General Conditions for Nitrile Reduction
| Reagent/Catalyst | Solvent | General Conditions | Product |
|---|---|---|---|
| LiAlH₄ | Diethyl ether or THF | Anhydrous, room temperature | Primary Amine |
| H₂/Pd, Pt, or Ni | Various | Elevated temperature and pressure | Primary Amine |
This table presents generalized information and specific conditions would need to be optimized for this compound.
Substitution Reactions at the Methylene Carbon
The methylene carbon, situated between the benzonitrile ring and the cyclohexyloxy group, is a benzylic position. While the ether linkage is generally stable, substitution reactions can be envisioned, particularly if a leaving group is introduced at this position. The synthesis of this compound itself likely proceeds via a nucleophilic substitution reaction, where cyclohexanol or its corresponding alkoxide displaces a leaving group, such as a halide, from 3-(halomethyl)benzonitrile (e.g., 3-(bromomethyl)benzonitrile). sigmaaldrich.com
Conversely, derivatization of this compound could involve the cleavage of the ether bond, although this typically requires harsh conditions (e.g., strong acids like HBr or HI). More plausible would be reactions involving the activation of the benzylic position, though no specific examples are documented for this compound.
Stereochemical Aspects of this compound Derivatives
The parent molecule, this compound, is achiral. However, the introduction of stereocenters through derivatization opens up the field of stereochemistry for this scaffold.
Synthesis of Chiral Analogues of this compound
Chiral analogues of this compound could be synthesized using chiral building blocks. For instance, employing a chiral cyclohexanol derivative in the initial synthesis would result in a chiral product. Similarly, modifications to the aromatic ring or the nitrile group that introduce a stereocenter would lead to chiral analogues. While general methods for the enantioselective synthesis of various classes of molecules are well-established, nih.govchemrxiv.org their specific application to this compound has not been reported.
Enantioselective and Diastereoselective Reactions
Should a chiral derivative of this compound be synthesized, or if a reaction introduces a new stereocenter, the principles of enantioselective and diastereoselective synthesis would become critical. For example, the reduction of a ketone derivative of this molecule could be performed using chiral reducing agents to favor the formation of one enantiomer of the corresponding alcohol over the other.
General strategies for achieving stereoselectivity in reactions are abundant in organic chemistry, including the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions. nih.govresearchgate.net For instance, diastereoselective cycloaddition reactions have been studied with related nitrile oxides, where the stereochemical outcome is influenced by chiral elements within the reacting molecules. nih.govresearchgate.net However, without specific examples involving this compound, any discussion remains speculative.
Advanced Research Applications and Potential of 3 Cyclohexyloxy Methyl Benzonitrile Non Biological
Role as a Synthetic Intermediate in Organic Chemistry
The unique combination of a reactive nitrile group and a sterically significant, lipophilic cyclohexyl ether moiety makes 3-[(Cyclohexyloxy)methyl]benzonitrile a potentially valuable synthetic intermediate. In organic chemistry, intermediates are compounds that are not the final product but are crucial stepping stones in a synthetic sequence.
Building Block for Complex Molecules and Natural Product Synthesis
The benzonitrile (B105546) unit is a versatile functional group that can be transformed into a variety of other functionalities. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. These transformations are fundamental in the construction of complex molecular architectures, including those found in natural products. The cyclohexyloxy group, while generally stable, provides bulk and increased solubility in organic solvents, which can be advantageous in multi-step syntheses.
Precursor for Advanced Chemical Intermediates (e.g., in agrochemicals)
Many modern agrochemicals, such as herbicides and fungicides, are complex organic molecules that require specialized chemical intermediates for their synthesis. Benzonitrile derivatives are known precursors in the agrochemical industry. The presence of the cyclohexyloxy group in this compound could be leveraged to enhance the lipophilicity of a potential agrochemical, which can improve its uptake and translocation in target weeds or pathogens.
The nitrile group itself is a key feature in some herbicides, or it can be converted into other functional groups that are essential for biological activity. The synthesis of advanced intermediates often involves a series of reactions to build up molecular complexity, and a molecule like this compound could offer a unique starting point with a pre-installed combination of aromatic, ether, and nitrile functionalities.
Applications in Materials Science and Polymer Chemistry
The properties of this compound also suggest its potential use in the development of new materials and polymers with tailored characteristics.
Incorporation of this compound into Polymeric Structures
The nitrile group can participate in polymerization reactions, for example, through cyclotrimerization to form triazine-based networks. These networks are known for their high thermal stability and chemical resistance, making them suitable for applications as high-performance thermosets or coatings. The bulky cyclohexyl group would likely influence the packing of the polymer chains, potentially leading to materials with altered mechanical properties, such as increased toughness or a lower dielectric constant.
Furthermore, the aromatic ring of the benzonitrile moiety can be functionalized to introduce polymerizable groups, such as vinyl or acetylene (B1199291) functionalities. This would allow for the incorporation of the entire this compound unit as a pendant group along a polymer backbone, which could be used to modify the surface properties, solubility, or thermal behavior of the resulting polymer.
Development of Novel Monomers and Co-monomers from this compound
Modification of this compound could lead to the creation of novel monomers. For instance, reduction of the nitrile to an amine would yield a molecule that could be used as a monomer in the synthesis of polyamides or polyimides. These classes of polymers are known for their excellent thermal and mechanical properties. The cyclohexyloxy side group would be a unique feature in such polymers, potentially imparting improved solubility or processability without significantly compromising their high-temperature performance.
As a co-monomer, even small amounts of a derivative of this compound could be used to fine-tune the properties of commodity polymers. The introduction of the polar nitrile group and the non-polar cyclohexyl group could affect the polymer's adhesion, moisture absorption, and compatibility with other materials.
Catalytic and Ligand Applications of this compound Derivatives
The nitrile group and the ether oxygen in derivatives of this compound have the potential to coordinate to metal centers, opening up applications in catalysis and coordination chemistry.
By transforming the nitrile group into other functionalities, such as an amidine or a nitrogen-containing heterocycle (e.g., a pyridine (B92270) or oxazoline), a range of mono- or bidentate ligands could be synthesized. The ether oxygen of the cyclohexyloxy group could also participate in chelation, creating a pincer-type ligand framework. The steric bulk of the cyclohexyl group would be a key design element, influencing the coordination geometry around the metal center and, consequently, the selectivity and activity of the resulting catalyst.
For example, a chiral ligand derived from this compound could be used in asymmetric catalysis to produce enantiomerically enriched products, which is of high importance in the pharmaceutical and fine chemical industries. The specific steric and electronic properties imparted by the cyclohexyloxy group could lead to catalysts with novel reactivity or selectivity compared to existing ligand systems.
Design of Metal Ligands Based on this compound Skeleton
The benzonitrile functional group is a well-established coordinating agent in transition metal chemistry. atamankimya.com The nitrogen atom of the nitrile group possesses a lone pair of electrons, enabling it to act as a σ-donor to a metal center. The design of ligands based on the this compound framework would be influenced by a combination of electronic and steric factors inherent to its structure.
The nitrile group in benzonitrile derivatives can serve as a potent ligand for transition metals in asymmetric catalysis. nih.gov The electronic properties of the benzonitrile moiety can be tuned; for instance, it can act as an electron-accepting group to stabilize low-valent metal centers, a crucial aspect in many catalytic cross-coupling reactions. nih.gov In the context of this compound, the ether and alkyl groups are primarily electron-donating through induction, which would subtly modulate the electron-donating capacity of the nitrile group.
A key design feature of this molecule is the significant steric bulk provided by the cyclohexyloxy group. This group would influence the coordination environment around a metal center, potentially creating a specific chiral pocket. This is highly desirable in asymmetric catalysis, where controlling the spatial arrangement of substrates around the metal is key to achieving high enantioselectivity. nih.gov The flexibility of the methylene (B1212753) ether linkage allows the bulky cyclohexyl group to orient itself in various positions, offering a tunable steric profile that is less rigid than directly substituted aromatic rings.
The combination of these features suggests that this compound could be a precursor for monodentate or bidentate ligands. For instance, further functionalization of the benzene (B151609) ring could introduce a second coordinating group, creating a pincer-type or chelating ligand where the cyclohexyloxy group directs substrate approach to the metal's active site.
Table 1: Structural Features of this compound and Their Implications for Ligand Design
| Structural Feature | Chemical Property | Potential Impact on Metal Complex |
| Benzonitrile Group | σ-donating, π-accepting nitrile | Primary coordination site for transition metals; stabilizes low-valent states. atamankimya.comnih.gov |
| Cyclohexyloxy Group | Bulky, hydrophobic, flexible | Induces steric hindrance, creates chiral pockets, influences solubility. |
| Methylene Ether Linkage | Flexible spacer | Allows for conformational adjustment of the cyclohexyl group to optimize steric environment. |
| Aromatic Ring | Can be functionalized | Potential for creating multidentate ligands; participates in π-stacking. acs.org |
Evaluation of this compound Derived Catalysts
Catalysts derived from this compound could be envisaged for a range of organic transformations. Benzonitrile itself can coordinate with transition metals to form complexes that act as synthetic intermediates or catalysts. atamankimya.com For example, ruthenium complexes bearing phosphine (B1218219) and nitrile ligands have been developed for the hydrogenation of nitriles to amines. acs.org A catalyst system incorporating the this compound ligand could be evaluated for similar reductions. The steric bulk of the cyclohexyloxy group would likely play a critical role in determining the substrate scope and selectivity of such a catalyst.
Another area of potential is in C-H activation and functionalization. For instance, copper-catalyzed electrochemical C-H amidation has been demonstrated using benzonitrile as the nitrogen source under mild conditions. rsc.org While in this case the nitrile is a reactant, related catalytic systems could employ a benzonitrile derivative as a directing group or ligand. Silver catalysts have also been shown to be effective for C-H insertion reactions in ethers. nih.gov A catalyst derived from this compound could potentially mediate transformations at the ether's α-C–H bond, although the reactivity of the benzylic position would also need to be considered.
The evaluation of such catalysts would involve systematic screening in benchmark reactions, with key performance indicators being activity (turnover number/frequency), selectivity (chemo-, regio-, and stereoselectivity), and stability.
Supramolecular Chemistry and Self-Assembly Involving this compound
Non-Covalent Interactions and Crystal Engineering Studies
Crystal engineering relies on the predictable and directional nature of non-covalent interactions to design solid-state architectures. youtube.com The structure of this compound offers several functionalities that can engage in a variety of such interactions, making it a promising building block for supramolecular assembly.
The dominant interactions expected to govern the crystal packing of this molecule and its derivatives include:
π-π Stacking: The benzene ring is capable of engaging in π-π stacking interactions with other aromatic rings. The nature of these interactions is influenced by substituents; the electron-withdrawing nitrile group can affect the quadrupole moment of the aromatic ring, influencing its stacking geometry (e.g., parallel-displaced or T-shaped). acs.org
C-H···π Interactions: The numerous C-H bonds of the cyclohexyl group can act as donors for C-H···π interactions with the electron-rich face of the benzene ring of an adjacent molecule.
C-H···N and C-H···O Hydrogen Bonds: The nitrile nitrogen and the ether oxygen are potential acceptors for weak hydrogen bonds from the C-H groups of neighboring molecules, further directing the packing arrangement.
Computational studies have provided deep insights into how substituents affect non-covalent interactions with aromatic rings. nih.gov The electrostatic potential surface of a substituted benzene is significantly altered by the substituent, not necessarily by changing the ring's π-electron density, but through a direct, through-space electrostatic effect. acs.org The nitrile group creates a region of negative electrostatic potential around the nitrogen atom and a positive region along the C-C≡N axis, guiding interactions with other molecules. The bulky, non-polar cyclohexyl group would likely drive the formation of segregated hydrophobic domains within the crystal structure, interspersed with the polar, aromatic regions. bohrium.comresearchgate.net
Table 2: Potential Non-Covalent Interactions for Crystal Engineering with this compound
| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |
| π-π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | Primary interaction for assembling aromatic cores. acs.org |
| C-H···π | Cyclohexyl C-H | Benzene Ring (π-system) | Orients the aliphatic and aromatic parts of the molecule. |
| Weak H-Bond | C-H (Aromatic, Cyclohexyl) | Nitrile Nitrogen (N≡C) | Directional interaction contributing to network formation. nih.gov |
| Weak H-Bond | C-H (Aromatic, Cyclohexyl) | Ether Oxygen (-O-) | Provides additional stability and directionality. |
| Dipole-Dipole | Nitrile Group (δ+ C≡N δ-) | Nitrile Group (δ+ C≡N δ-) | Strong organizing force due to high polarity. |
Formation of Supramolecular Architectures with this compound
The self-assembly of this compound in solution or at interfaces could lead to the formation of ordered supramolecular architectures. Self-assembly processes spontaneously create ordered structures from disordered components and are fundamental to creating functional materials. mdpi.com Aromatic polyethers, for example, have been shown to form self-assembled Langmuir films on water surfaces that can be transferred to solid substrates. nih.gov
Given its amphiphilic character—a polar head (benzonitrile) and a non-polar tail (cyclohexyloxy-methyl)—this compound could self-assemble at liquid/solid interfaces. For instance, on a polar substrate, the benzonitrile groups might preferentially adsorb, leaving the cyclohexyl groups directed away from the surface, forming a self-assembled monolayer. The interplay between intermolecular hydrogen bonding, π-stacking, and van der Waals forces would dictate the final structure. rsc.org
The formation of more complex architectures, such as fibers, tubes, or vesicles, is also conceivable, particularly for derivatives of this molecule. For example, 1,3,5-benzenetricarboxamides, which self-assemble via hydrogen bonding, can form well-defined supramolecular microtubes in aqueous solution. rsc.org By analogy, if this compound were incorporated into a larger molecule designed with strong, directional hydrogen-bonding motifs (like amides), it could co-assemble into complex, hierarchical structures. The bulky cyclohexyl group would act as a "space-filling" component, influencing the curvature and dimensions of the resulting assembly. Such supramolecular structures are of interest for applications in materials science, including the development of porous organic frameworks or stimuli-responsive materials. acs.orgbohrium.com
Q & A
Q. What are the key synthetic routes for preparing 3-[(Cyclohexyloxy)methyl]benzonitrile, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution or etherification. For example, benzonitrile derivatives with hydroxyl or halide groups at the 3-position can react with cyclohexanol derivatives under Mitsunobu conditions (e.g., using triphenylphosphine and diethyl azodicarboxylate) to install the cyclohexyloxymethyl group . Optimization may include:
- Temperature control (60–80°C) to balance reaction rate and side-product formation.
- Solvent selection (e.g., THF or DMF) to enhance nucleophilicity.
- Catalytic bases like K₂CO₃ to deprotonate intermediates.
Characterization via ¹H/¹³C NMR (e.g., nitrile peak at ~110–120 ppm) and HPLC (>95% purity) is critical .
Q. How does the cyclohexyloxymethyl substituent influence the compound’s electronic properties compared to other benzonitrile derivatives?
- Methodological Answer : The cyclohexyloxymethyl group introduces steric bulk and electron-donating effects via the ether oxygen. Computational studies (e.g., DFT) can compare frontier molecular orbitals with analogs like 3-methoxybenzonitrile . Key parameters:
- Hammett σ values to assess substituent electronic effects.
- Solvatochromic shifts in UV-Vis spectra to probe polarity changes.
Cyclohexyl groups may reduce solubility in polar solvents, necessitating solvent optimization for reactions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirm nitrile stretch (~2240 cm⁻¹) and ether C-O-C (~1100 cm⁻¹).
- NMR : ¹H NMR for cyclohexyl protons (δ 1.2–2.0 ppm, multiplet) and benzonitrile aromatic protons (δ 7.4–8.0 ppm).
- Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]⁺ for C₁₄H₁₇NO: 216.1388).
- X-ray Crystallography (if crystalline): Resolve steric effects of the cyclohexyl group .
Advanced Research Questions
Q. How can conflicting data on the reactivity of benzonitrile derivatives in cross-coupling reactions be resolved?
- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields (e.g., with boronic acids) may arise from steric hindrance or electronic deactivation by the cyclohexyl group. Systematic studies should:
- Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).
- Vary ligands (bidentate vs. monodentate) to enhance transmetalation .
- Use kinetic profiling (e.g., in situ NMR) to identify rate-limiting steps.
Contradictory results in literature (e.g., vs. 17) highlight the need for controlled solvent/base systems .
Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?
- Methodological Answer : The nitrile group is susceptible to hydrolysis. Stability studies in varying pH (1–14) using HPLC-MS can track degradation products (e.g., benzoic acid derivatives). Mitigation approaches:
- Use aprotic solvents (e.g., DCM) for reactions requiring strong bases.
- Add stabilizing agents (e.g., TEMPO) to quench radicals in oxidative conditions .
- Avoid prolonged heating >100°C to prevent cyclohexyl ether cleavage .
Q. How can computational modeling predict biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Screen against targets like kinases or GPCRs using AutoDock Vina. The cyclohexyl group may enhance hydrophobic binding .
- QSAR Models : Correlate substituent electronic parameters (e.g., logP, polar surface area) with bioactivity data from analogs (e.g., ’s cyclopropyl derivatives).
- MD Simulations : Assess binding stability in lipid bilayers, leveraging the compound’s moderate logP (~3.5) .
Contradictions and Resolutions
- Reactivity in Cross-Couplings : reports higher yields with PdCl₂(dppf), while suggests Pd(PPh₃)₄ is superior. Resolution requires solvent-dependent screening (e.g., DMF vs. toluene) .
- Biological Activity Predictions : Cyclohexyl vs. cyclopropyl analogs () show divergent logP-bioactivity trends, necessitating congeneric QSAR models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
